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Compound of Interest

Compound Name: 4-Methylphenethylamine

Cat. No.: B144676

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-
methylphenethylamine analogs, focusing on their interactions with key monoamine receptors
and transporters. The information presented is synthesized from a range of experimental
studies to facilitate the rational design of novel therapeutic agents and to provide a predictive
framework for the pharmacological effects of new psychoactive substances.

Introduction

Phenethylamines are a broad class of compounds known for their diverse pharmacological
effects, primarily mediated through their interactions with monoamine systems in the central
nervous system. The addition of a methyl group at the 4-position of the phenyl ring, as seen in
4-methylphenethylamine, significantly influences the compound's affinity and efficacy at
various receptor and transporter targets. Understanding the SAR of this scaffold is crucial for
developing compounds with desired selectivity and functional activity.

Data Presentation: Receptor Binding and Functional
Activity

The following tables summarize the in vitro binding affinities (Ki) and functional potencies
(EC50) of a selection of 4-methylphenethylamine analogs and related compounds at various
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serotonin, dopamine, and adrenergic receptors, as well as monoamine transporters. Lower Ki
and EC50 values indicate higher binding affinity and functional potency, respectively.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-Methylphenethylamine Analogs and Related
Compounds
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Data synthesized from multiple sources.[1][2][3][4] Note: Direct experimental data for 4-chloro-
3-methylphenethylamine is limited; its profile is inferred from structurally similar compounds.[1]

Table 2: Monoamine Transporter Inhibition (IC50 or Ki, nM) of Selected Phenethylamine

Analogs
Dopamine Serotonin Norepinephrine
Compound
Transporter (DAT) Transporter (SERT) Transporter (NET)
4-chloroamphetamine - Enhanced Affinity
3.4

dichloroamphetamine

4-

methylphenethylamine

2C-I Moderate Affinity Very Low Potency

Data synthesized from multiple sources.[1][4]

Key Structure-Activity Relationship Insights

o Substitution at the 4-Position: The nature of the substituent at the 4-position of the phenyl
ring is a critical determinant of activity. Methylation, ethylation, and bromination at this
position have been shown to enhance affinity for serotonin receptors.[5][6]

e Methoxy Groups: The presence and position of methoxy groups on the phenyl ring
significantly impact receptor affinity. For instance, in disubstituted compounds, methoxy
groups at the 2 and 5 positions are optimal for high affinity at serotonin receptors.[5][6]

e Alpha-Methylation: The addition of a methyl group to the alpha position of the ethylamine
side chain (as in amphetamine analogs) can have varied effects. While it has little effect on
the affinity of racemates for serotonin receptors, the R-configuration generally results in
higher potency.[5][6][7]
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o N-Alkylation: N,N-dimethylation of the terminal amine generally decreases affinity for
serotonin receptors.[5][6]

e Alkoxy Chain Length: Extending the 4-alkoxy group in 2,5-dimethoxyphenethylamines
generally increases binding affinities at 5-HT2A and 5-HT2C receptors.[2][3]

e Fluorination: Introduction of fluorine atoms to the 4-alkoxy substituent can modulate receptor
affinity, with progressive fluorination tending to increase affinities at 5-HT2A and 5-HT2C
receptors.[2][3]

Experimental Protocols

Radioligand Binding Assays
This method is used to determine the binding affinity of a compound for a specific receptor.

» Preparation of Cell Membranes: Cells heterologously expressing the target receptor (e.g., 5-
HT2A) are cultured and harvested. The cells are lysed, and the cell membranes containing
the receptors are isolated through centrifugation.

¢ Binding Reaction: The cell membranes are incubated with a specific radioligand (e.qg., [3H]-
ketanserin for 5-HT2A) at a fixed concentration and varying concentrations of the test
compound.

» Separation: The reaction mixture is filtered to separate the receptor-bound radioligand from
the unbound radioligand.

e Quantification: The amount of radioactivity on the filter is measured using a scintillation
counter.

o Data Analysis: The data is analyzed to determine the concentration of the test compound
that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is
then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Inositol Phosphate Accumulation for 5-HT2A Receptors)

This assay measures the functional activity of a compound at a Gg-coupled receptor like the 5-
HT2A receptor.
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Cell Culture: Cells expressing the 5-HT2A receptor are cultured in the presence of [3H]-myo-
inositol to label the cellular phosphoinositide pools.

Compound Incubation: The cells are then incubated with varying concentrations of the test
compound.

Stimulation and Lysis: Agonist binding to the 5-HT2A receptor activates the Gq protein,
leading to the production of inositol phosphates (IPs). The reaction is stopped, and the cells
are lysed.

Separation of IPs: The generated [3H]-inositol phosphates are separated from other cellular
components using anion-exchange chromatography.

Quantification: The amount of radioactivity corresponding to the [3H]-IPs is measured.

Data Analysis: The concentration-response curve is plotted to determine the EC50 (the
concentration of the compound that produces 50% of the maximal response) and the Emax
(the maximal effect of the compound).
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Caption: Workflow for a typical radioligand binding assay.
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Caption: Simplified 5-HT2A receptor Gq signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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